molecular formula C14H10F4O2 B6375159 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol CAS No. 1261972-33-1

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol

Cat. No.: B6375159
CAS No.: 1261972-33-1
M. Wt: 286.22 g/mol
InChI Key: OMMHIOZSDBSAKC-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. It is known for its unique structural properties, which contribute to its reactivity and functionality in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in production. The choice of reagents and catalysts is optimized to reduce costs and environmental impact while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenols or other derivatives.

Scientific Research Applications

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol: This compound has a similar structure but differs in the position of the fluorine atom.

    2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Another related compound with different functional groups and reactivity.

Uniqueness

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol is unique due to its specific combination of fluorine, methoxy, and trifluoromethyl groups. These groups confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-13-5-3-8(6-10(13)14(16,17)18)9-2-4-11(15)12(19)7-9/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMHIOZSDBSAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684567
Record name 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-33-1
Record name 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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